[(4-Chlorophenyl)(pyridin-3-yl)methyl](ethyl)amine
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Overview
Description
(4-Chlorophenyl)(pyridin-3-yl)methylamine is an organic compound that features a combination of a chlorophenyl group, a pyridinyl group, and an ethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a suitable base to form the corresponding imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amine. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenyl)(pyridin-3-yl)methylamine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(pyridin-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4-Chlorophenyl)(pyridin-3-yl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(pyridin-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- **[(4-Chlorophenyl)(pyridin
Properties
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c1-2-17-14(12-4-3-9-16-10-12)11-5-7-13(15)8-6-11/h3-10,14,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCPNFMAYPRUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=C(C=C1)Cl)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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